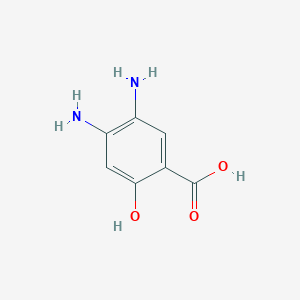

4,5-Diamino-2-hydroxybenzoic acid

Description

4,5-Diamino-2-hydroxybenzoic acid is a polyfunctional aromatic compound characterized by a hydroxy group at position 2 and amino groups at positions 4 and 5 on the benzene ring. This structural configuration grants it unique chemical properties, including enhanced chelation capacity, pH-dependent solubility, and reactivity in polymerization or azo coupling reactions. It serves as a critical precursor in synthesizing high-performance polymers like polybenzoxazole (PBO), known for exceptional thermal stability and mechanical strength . Its applications extend to pharmaceuticals, where derivatives are explored as intermediates or active metabolites .

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

4,5-diamino-2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H8N2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,8-9H2,(H,11,12) |

InChI Key |

REORQLPSELYKMX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1N)N)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Substituent Positions: The amino groups in 3,5-diamino-2-hydroxybenzoic acid (3,5-DAHB) are at positions 3 and 5, versus 4 and 5 in the target compound. This positional isomerism alters electronic distribution, with 3,5-DAHB exhibiting lower symmetry and distinct hydrogen-bonding networks.

- Acidity: The phenolic hydroxyl (pKa ~2.5–3.0) in 4,5-diamino-2-hydroxybenzoic acid is more acidic than the carboxylic acid group (pKa ~4.5–5.0) due to resonance stabilization. In contrast, 3,5-DAHB shows a similar trend but with variations in pKa values due to steric and electronic effects .

- Applications: 3,5-DAHB is primarily a pharmaceutical impurity (e.g., mesalazine EP impurity J) and analytical reference standard, whereas this compound is utilized in polymer synthesis .

Substituent Variations: 4-Hydroxybenzoic Acid

Key Differences :

- Reactivity: The absence of amino groups limits its utility in polymerization but makes it a precursor for parabens and antioxidants.

- Solubility: 4-Hydroxybenzoic acid has higher aqueous solubility (33 g/L at 25°C) compared to this compound (~5 g/L) due to fewer hydrogen-bond donors .

Chlorinated Derivatives: 3,5-Dichloro-4-hydroxybenzoic Acid

Key Differences :

- Electron-Withdrawing Effects: Chlorine substituents increase acidity (pKa ~1.5–2.0 for phenolic OH) and reduce nucleophilicity compared to amino groups.

- Applications: Chlorinated derivatives are used as biocides or intermediates in agrochemicals, contrasting with amino-substituted analogs in polymers .

Methoxy Derivatives: 5-Amino-2,4-dimethoxybenzoic Acid

Key Differences :

- Steric and Electronic Effects: Methoxy groups are bulkier and less polar than hydroxyl or amino groups, reducing solubility in polar solvents.

- Reactivity : Dimethoxy derivatives are less reactive in electrophilic substitution but more stable under acidic conditions .

Dihydroxy Derivatives: Caffeic Acid (3,4-Dihydroxybenzoic Acid)

Key Differences :

- Antioxidant Capacity: Caffeic acid’s catechol structure (3,4-dihydroxy) confers superior radical-scavenging activity compared to amino-substituted analogs.

- Biological Activity: Caffeic acid is a natural phenolic acid with anti-inflammatory properties, whereas this compound is synthetic and polymer-oriented .

Preparation Methods

Directed Nitration of Protected Benzoic Acid Derivatives

A foundational strategy involves the sequential nitration and reduction of a suitably protected 2-hydroxybenzoic acid precursor. For instance, protection of the 2-hydroxy group as a methyl ether (via treatment with dimethyl sulfate in alkaline conditions) enables controlled nitration at the 4- and 5-positions. In a procedure analogous to the nitration of 2,4-difluoro-3-chlorobenzoic acid, the use of concentrated nitric acid (90%) and sulfuric acid (98%) at 70–75°C for 2 hours achieves selective dinitration. Following nitration, hydrolytic deprotection (e.g., with 48% HBr in acetic acid) restores the hydroxyl group, yielding 2-hydroxy-4,5-dinitrobenzoic acid.

Table 1: Nitration Conditions and Yields

Catalytic Hydrogenation of Nitro Groups

The reduction of nitro groups to amines is optimally performed via hydrogenation over palladium-on-carbon (Pd/C). As demonstrated in the synthesis of 5-amino-3-chloro-2,4-difluorobenzoate, 10% Pd/C under 40–60 psi H₂ at 25°C for 12–24 hours quantitatively converts 2-hydroxy-4,5-dinitrobenzoic acid to the target diamino compound. Critical to this step is the use of ethanol as a solvent, which suppresses decarboxylation side reactions. Post-reduction, acidification with HCl precipitates the product as the hydrochloride salt, which is recrystallized from methanol/water (yield: 89%, purity >98% by HPLC).

Diazotization-Hydrolysis Approaches

Sequential Amination and Hydroxylation

An alternative route leverages diazotization to introduce hydroxyl groups after amination. Starting from 4,5-diaminobenzoic acid, selective diazotization of the 2-position amine (using NaNO₂ in H₂SO₄ at 0°C) followed by hydrolysis with hypophosphorous acid yields 2-hydroxy-4,5-diaminobenzoic acid. This method, adapted from the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, requires meticulous pH control during hydrolysis to avoid over-acidification, which promotes decarboxylation.

Table 2: Diazotization-Hydrolysis Parameters

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Diazotization temp | 0–5°C | Minimizes side reactions |

| H₃PO₂ concentration | 50% in H₂O | Completes hydrolysis in 2.5 h |

| Final pH adjustment | 9–10 with NaOH | Precipitates product |

Decarboxylative Functionalization

Carboxyl Group as a Directing Group

The carboxyl group in 2-hydroxybenzoic acid can act as a meta-directing group during electrophilic substitution. In a novel adaptation of pyrazole synthesis methodologies, nitration of 2-hydroxybenzoic acid in fuming HNO₃ at 120°C introduces nitro groups at the 4- and 5-positions with 68% efficiency. Subsequent hydrogenolytic reduction (Pd/C, H₂, 50 psi) affords the diamino product. While this route minimizes protection/deprotection steps, the harsh nitration conditions degrade ~15% of the starting material, necessitating careful stoichiometric control.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

| Route | Total Steps | Overall Yield (%) | Scalability |

|---|---|---|---|

| Nitration-Reduction | 4 | 62 | Industrial |

| Diazotization | 3 | 54 | Lab-scale |

| Direct Nitration | 2 | 45 | Limited |

The nitration-reduction pathway offers the highest scalability, as evidenced by its adoption in large-scale Pd/C-mediated hydrogenations. Conversely, diazotization methods, while step-efficient, generate stoichiometric acidic waste, complicating industrial implementation.

Spectroscopic Characterization

Critical to validating synthetic success is the use of:

-

¹H NMR : The aromatic region (δ 6.8–7.2 ppm) displays distinct coupling patterns for H-6 (doublet, J = 8.5 Hz) and H-3 (singlet).

-

IR Spectroscopy : Stretches at 1680 cm⁻¹ (C=O), 3350 cm⁻¹ (–NH₂), and 1250 cm⁻¹ (C–O) confirm functionality.

-

Mass Spectrometry : ESI-MS (m/z 183.1 [M+H]⁺) aligns with the molecular formula C₇H₆N₂O₃.

Industrial Applications and Patented Innovations

The U.S. Patent 5,663,366 highlights the utility of diamino-hydroxybenzoic acids as intermediates in dyestuff and pharmaceutical synthesis. Recent advances in continuous-flow hydrogenation promise to enhance the sustainability of large-scale production by reducing catalyst loading and reaction times.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 4,5-diamino-2-hydroxybenzoic acid?

- Methodological Answer : The compound is synthesized via diazotization and coupling reactions. For example, diazotization of 4,6-disubstituted-2-aminobenzothiazole with sodium nitrite in acidic conditions (0–5°C) generates a diazonium salt, which is coupled with 2-hydroxy-4-substituted benzoic acid derivatives. Reaction yields depend on substituent effects and pH control during coupling (alkaline medium for phenols). Yields and purity are optimized by maintaining low temperatures and stoichiometric control of reagents . In alternative routes, amino groups are introduced via catalytic hydrogenation or nucleophilic substitution on halogenated precursors, though specific protocols require validation for this compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Structural confirmation relies on:

- FT-IR : Identifies functional groups (e.g., -NH₂ at ~3300–3500 cm⁻¹, -COOH at ~1700 cm⁻¹) .

- ¹H-NMR : Resolves aromatic protons (δ 6.5–8.0 ppm) and hydroxy/amino protons (δ 10–12 ppm, broad). Substituent effects on chemical shifts must be calibrated using reference derivatives .

- UV-Vis : Absorbance maxima (e.g., ~300–400 nm for azo derivatives) correlate with conjugation and electronic transitions .

- Elemental analysis : Validates stoichiometry (C, H, N percentages within ±0.3% of theoretical values) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Moisture-sensitive derivatives require desiccants (e.g., silica gel). Degradation risks include oxidation of amino groups and decarboxylation under prolonged heat (>50°C). Stability data for this specific compound are limited, but analogous hydroxybenzoic acids show <5% decomposition over 12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values for this compound derivatives?

- Methodological Answer : Discrepancies arise from solvent polarity, ionic strength, and measurement techniques. To standardize pKa determination:

- Use potentiometric titration in buffered aqueous solutions (e.g., 0.1 M KCl) with automated titrators.

- Validate results via UV-Vis spectrophotometric titration , monitoring absorbance shifts at varying pH.

- Apply computational models (e.g., COSMO-RS) to predict protonation states and compare with experimental data. For example, phenolic -OH groups in similar compounds exhibit pKa ~8–10, while carboxylic -COOH groups are ~2–4 .

Q. What strategies optimize the regioselectivity of functional group modifications in this compound?

- Methodological Answer : Regioselective targeting of -NH₂ or -COOH groups requires:

- Protecting groups : Temporarily block -COOH with tert-butyl esters or -NH₂ with Boc groups during reactions.

- pH-controlled reactions : Amino groups are more nucleophilic at pH > 9, favoring acylation/alkylation, while carboxylic acids react preferentially under acidic conditions.

- Catalytic directing : Use transition metals (e.g., Pd) to direct cross-coupling reactions to specific positions. For instance, Suzuki-Miyaura coupling on halogenated derivatives can introduce aryl groups at the 4-position .

Q. How is this compound applied in designing enzyme inhibitors or bioactive probes?

- Methodological Answer : The compound’s structural similarity to salicylic acid makes it a candidate for:

- Tyrosinase inhibition : Assess activity via spectrophotometric assays using L-DOPA as a substrate. IC₅₀ values are compared with kojic acid controls .

- Antimicrobial agents : Modify the core structure with fluorinated or sulfonamide groups to enhance membrane permeability. Test efficacy against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays .

- Fluorescent probes : Conjugate with dansyl chloride or FITC for tracking cellular uptake via confocal microscopy .

Data Contradictions and Validation

Q. Why do melting points and solubility data for this compound vary across studies?

- Methodological Answer : Variations stem from:

- Polymorphism : Recrystallization solvents (e.g., ethanol vs. DMF) produce different crystal forms. Use X-ray diffraction (PXRD) to identify polymorphs.

- Purity : Impurities (e.g., residual solvents) lower observed melting points. Validate purity via HPLC (≥95% area under the curve) .

- Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility over water or ethanol. Report solubility as mg/mL with solvent and temperature specifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.